REACTION_CXSMILES
|
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-])=[O:10])([C:5]([O-:7])=[O:6])O.[Na+].[Na+].[Na+].O.[CH:18]([OH:20])=[O:19]>C1CCCCC1>[C:18]([OH:20])(=[O:19])[CH2:9][CH2:8][CH2:3][CH2:2][C:1]([OH:13])=[O:12].[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][C:5]([OH:7])=[O:6].[OH:10][CH:9]([CH2:8][CH2:3][CH2:2][CH3:1])[C:18]([OH:20])=[O:19] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
dibasic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Examples 47-63 were run in a liquid full plug flow reactor
|
Type
|
CUSTOM
|
Details
|
Inlet and exit pressure was
|
Type
|
CUSTOM
|
Details
|
all prepared as in Experiment 13 on 2 mm
|
Type
|
CUSTOM
|
Details
|
at 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-])=[O:10])([C:5]([O-:7])=[O:6])O.[Na+].[Na+].[Na+].O.[CH:18]([OH:20])=[O:19]>C1CCCCC1>[C:18]([OH:20])(=[O:19])[CH2:9][CH2:8][CH2:3][CH2:2][C:1]([OH:13])=[O:12].[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][C:5]([OH:7])=[O:6].[OH:10][CH:9]([CH2:8][CH2:3][CH2:2][CH3:1])[C:18]([OH:20])=[O:19] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
dibasic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Examples 47-63 were run in a liquid full plug flow reactor
|
Type
|
CUSTOM
|
Details
|
Inlet and exit pressure was
|
Type
|
CUSTOM
|
Details
|
all prepared as in Experiment 13 on 2 mm
|
Type
|
CUSTOM
|
Details
|
at 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-])=[O:10])([C:5]([O-:7])=[O:6])O.[Na+].[Na+].[Na+].O.[CH:18]([OH:20])=[O:19]>C1CCCCC1>[C:18]([OH:20])(=[O:19])[CH2:9][CH2:8][CH2:3][CH2:2][C:1]([OH:13])=[O:12].[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][C:5]([OH:7])=[O:6].[OH:10][CH:9]([CH2:8][CH2:3][CH2:2][CH3:1])[C:18]([OH:20])=[O:19] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
dibasic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Examples 47-63 were run in a liquid full plug flow reactor
|
Type
|
CUSTOM
|
Details
|
Inlet and exit pressure was
|
Type
|
CUSTOM
|
Details
|
all prepared as in Experiment 13 on 2 mm
|
Type
|
CUSTOM
|
Details
|
at 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |